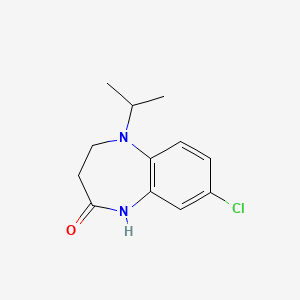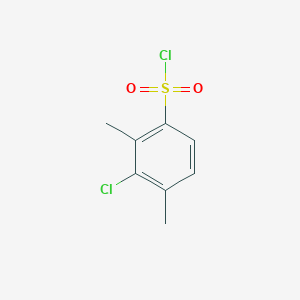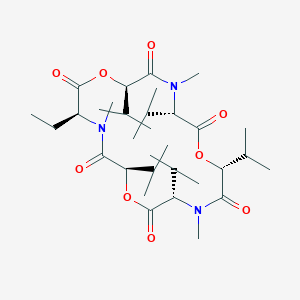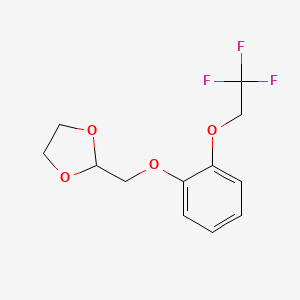![molecular formula C₃₈H₃₄N₂O₂ B1145437 5'-[(2,3-Dihydro-3,6-dimethyl-6H-6,10b[1',2']-benzeno-1H-pyrrolo[1,2-c][2,3]benzoxazin-3-yl)methyl]- CAS No. 916666-00-7](/img/new.no-structure.jpg)
5'-[(2,3-Dihydro-3,6-dimethyl-6H-6,10b[1',2']-benzeno-1H-pyrrolo[1,2-c][2,3]benzoxazin-3-yl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-[(2,3-Dihydro-3,6-dimethyl-6H-6,10b[1’,2’]-benzeno-1H-pyrrolo[1,2-c][2,3]benzoxazin-3-yl)methyl]- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in natural products and drugs due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 5’-[(2,3-Dihydro-3,6-dimethyl-6H-6,10b[1’,2’]-benzeno-1H-pyrrolo[1,2-c][2,3]benzoxazin-3-yl)methyl]- involves several steps. One common synthetic route includes the reaction of indole derivatives with appropriate reagents under specific conditions. For instance, the reaction of hydrazone with Dowtherm A at temperatures above 160°C can yield the desired product . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5’-[(2,3-Dihydro-3,6-dimethyl-6H-6,10b[1’,2’]-benzeno-1H-pyrrolo[1,2-c][2,3]benzoxazin-3-yl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5’-[(2,3-Dihydro-3,6-dimethyl-6H-6,10b[1’,2’]-benzeno-1H-pyrrolo[1,2-c][2,3]benzoxazin-3-yl)methyl]- has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound is explored for its potential therapeutic applications, including drug development for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5’-[(2,3-Dihydro-3,6-dimethyl-6H-6,10b[1’,2’]-benzeno-1H-pyrrolo[1,2-c][2,3]benzoxazin-3-yl)methyl]- involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 5’-[(2,3-Dihydro-3,6-dimethyl-6H-6,10b[1’,2’]-benzeno-1H-pyrrolo[1,2-c][2,3]benzoxazin-3-yl)methyl]- include other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A potent hallucinogen.
What sets 5’-[(2,3-Dihydro-3,6-dimethyl-6H-6,10b[1’,2’]-benzeno-1H-pyrrolo[1,2-c][2,3]benzoxazin-3-yl)methyl]- apart is its unique structure, which imparts specific chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
916666-00-7 |
|---|---|
Molecular Formula |
C₃₈H₃₄N₂O₂ |
Molecular Weight |
550.69 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-[(1,1-Dimethyl-2-propyn-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B1145360.png)





